beta Glucan

Vue d'ensemble

Description

beta Glucan is a natural product found in Avena sativa with data available.

Mécanisme D'action

Target of Action

Beta Glucan primarily targets immune cells such as leukocytes, monocytes, macrophages, and neutrophils . It binds to different receptors on these cells, leading to the stimulation of immune responses .

Mode of Action

Upon binding to the receptors on immune cells, this compound stimulates the release of cytokines and chemokines . These signaling proteins eventually stimulate the immunocompetent cells for killing pathogens by phagocytosis, oxidative burst, and cytotoxic killing activities . They also procreate immunological memories and specific antibodies through activation of T and B lymphocytes .

Biochemical Pathways

This compound can modulate some important biochemical and immunological properties, providing a more competent immune profile . It affects several biochemical pathways, leading to changes in serum hemoglobin, serum protein, and total hemocyte count . It also influences immunological properties such as lysozyme activity, phagocytic activity, oxidative burst activity, and phenoloxidase activity .

Pharmacokinetics

As a result, carbohydrates are absorbed more slowly, resulting in more steady blood sugar .

Result of Action

The result of this compound’s action is an enhanced immune response. It increases the functional responses of the immune system, enhancing disease resistance by increasing functional and decreasing deleterious responses .

Action Environment

This compound is an eco-friendly, biodegradable, and economical biopolymer with important roles for acquiring adaptations to mitigate climate change in crop plants . It plays a crucial role in the activation of the functional plant innate immune system by triggering the downward signaling cascade/s, resulting in the accumulation of different pathogenesis-related proteins (PR-proteins), reactive oxygen species (ROS), antioxidant defense enzymes, Ca2±influx as well as activation of the mitogen-activated protein kinase (MAPK) pathway .

Analyse Biochimique

Biochemical Properties

Beta Glucan interacts with several enzymes and proteins. It is hydrolyzed by glycoside hydrolases (GHs) into cello-oligosaccharides and glucose . Enzymes such as endo-β-1,4-glucanase (EC 3.2.1.4), exo-glucanase/cellobiohydrolase (EC 3.2.1.91), and β-glucosidase (EC 3.2.1.21) play critical roles in the digestion of glucan-like substrates .

Cellular Effects

This compound has been shown to function as a biological response modulator, promoting dendritic cell maturation, cytokine secretion, and regulating adaptive immune responses . It affects several types of immune cells, including macrophages, natural killer cells, and neutrophils, resulting in various immunological effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on immune cells, triggering a cascade of immune responses . It also forms secondary structures, and the possibility of various structural forms could lead to differences in the mechanisms behind the immunomodulating activities .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Specific information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound content in animal feeds can cause high digesta viscosity, reducing nutrient digestibility and disrupting intestinal inhabitant microbiota . This can be overcome by the proper digestion of this compound accomplished by the supplementation of exogenous beta-glucanase in animal feeds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the cell wall of fungi and yeasts and has been known for decades to have immunomodulating effects on boosting immunity against various infections .

Propriétés

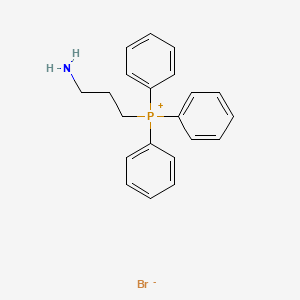

IUPAC Name |

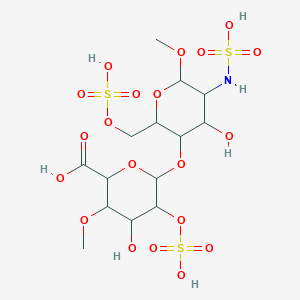

2-[3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMCUTIDVYCGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9012-72-0, 9051-97-2 | |

| Record name | D-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucan, (1.fwdarw.3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do beta glucans interact with the immune system?

A: Beta glucans primarily exert their immunomodulatory effects by binding to specific receptors on immune cells, such as Dectin-1, CR3 (Complement Receptor 3), and Toll-like receptors. [, , ] This binding triggers a cascade of intracellular signaling events, leading to the activation of immune cells like macrophages, neutrophils, and natural killer (NK) cells. [, , ] Consequently, beta glucans enhance phagocytosis, cytokine production (e.g., IL-1β, IL-6, IL-10), and the expression of surface markers associated with immune cell activation. [, , ]

Q2: What are the downstream effects of beta glucan-induced immune cell activation?

A: The activation of immune cells by beta glucans contributes to enhanced immune surveillance and defense against pathogens. Increased phagocytosis aids in the clearance of invading microbes, while the production of cytokines orchestrates a coordinated immune response, including inflammation and the recruitment of other immune cells to the site of infection. [, , ]

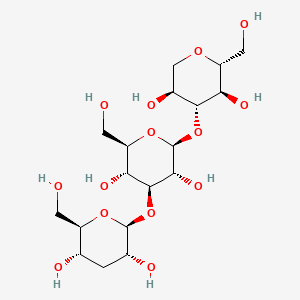

Q3: What is the general structure of beta glucans?

A: Beta glucans are polysaccharides composed of D-glucose units linked by β-glycosidic bonds. The specific type of linkage (β-1,3, β-1,4, or β-1,6) and the presence of branching points vary depending on the source of the this compound, leading to structural diversity and influencing their biological activity. [, , ]

Q4: How is the structure of beta glucans characterized?

A: Researchers employ various analytical techniques to elucidate the structure of beta glucans. Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the types of glycosidic linkages present. Infrared (IR) spectroscopy helps identify functional groups and structural motifs. Gel filtration chromatography separates this compound molecules based on size, providing insights into their molecular weight distribution. Paper chromatography can be used to analyze the sugar composition after hydrolysis of the this compound. [, ]

Q5: Are there studies investigating the stability of beta glucans under various conditions?

A: Yes, research indicates that the stability of beta glucans can be influenced by factors such as temperature, pH, and exposure to enzymes. [] For instance, high temperatures can lead to degradation, while acidic conditions may alter solubility.

Q6: How is the stability of beta glucans addressed in formulations?

A: Formulation strategies to enhance this compound stability often involve using protective agents, controlling processing conditions, or encapsulating the this compound within a suitable matrix. [, ] These approaches aim to minimize degradation and maintain biological activity during storage and delivery.

Q7: Do beta glucans exhibit catalytic properties?

A: Beta glucans themselves are not known to possess intrinsic catalytic properties like enzymes. Their biological activities primarily stem from their ability to bind to specific receptors and modulate cellular processes rather than directly catalyzing chemical reactions. [, ]

Q8: Have computational approaches been employed in this compound research?

A: Computational chemistry and modeling techniques, such as molecular docking and dynamics simulations, have been utilized to study the interactions between beta glucans and their target receptors. [] These simulations provide insights into the binding affinities, structural determinants of recognition, and potential mechanisms underlying this compound activity.

Q9: How does the structure of beta glucans influence their biological activity?

A: The structure of beta glucans, including the type of glycosidic linkages, degree of branching, molecular weight, and conformation, significantly impacts their biological activity. [] For instance, beta-1,3-glucans with β-1,6 branches generally exhibit higher immunomodulatory activity compared to linear beta-1,3-glucans. [, ]

Q10: Are there studies investigating the impact of this compound modifications on their activity?

A: Yes, researchers have explored the effects of chemically modifying beta glucans, such as sulfation or carboxymethylation, on their biological activity. These modifications can alter their solubility, receptor binding affinity, and overall efficacy. [, ]

Q11: What types of in vitro assays are used to assess this compound activity?

A: In vitro studies often utilize cell-based assays to evaluate the effects of beta glucans on immune cell function. These assays may measure parameters such as cell proliferation, phagocytosis, cytokine production (e.g., using ELISA), and the expression of cell surface markers (e.g., using flow cytometry). [, , ]

Q12: Have animal models been used to study the effects of beta glucans?

A: Yes, animal models, including rodents, have been employed to investigate the effects of beta glucans in vivo. These studies often assess the impact of this compound administration on tumor growth, infection susceptibility, wound healing, and other physiological processes. [, , ]

Q13: Are there clinical trials investigating the therapeutic potential of beta glucans?

A: Clinical trials have been conducted to evaluate the potential benefits of beta glucans in humans, particularly in the context of cancer, infectious diseases, and hypercholesterolemia. [, , ] While promising results have been reported in some studies, further research is necessary to confirm efficacy and optimize treatment protocols.

Q14: How are beta glucans quantified?

A: Quantitative analysis of beta glucans often involves enzymatic methods, such as the Megazyme assay, which utilizes specific enzymes to hydrolyze beta glucans, followed by spectrophotometric detection of the released glucose units. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)